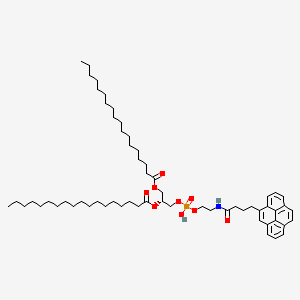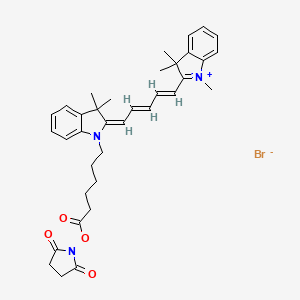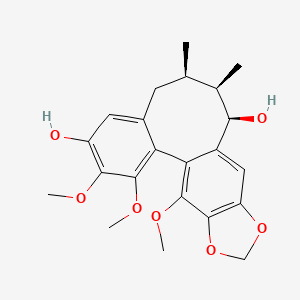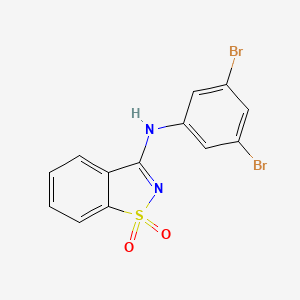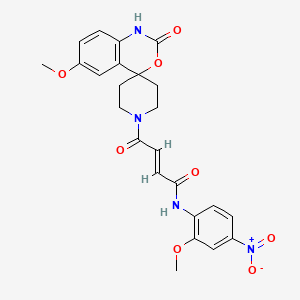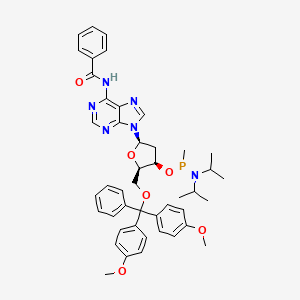
N-(2-azidoacetyl)glycine DCHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Gly-Gly-OH (DCHA) is a click chemistry reagent that contains an azide group. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules. This compound has significant potential for use in binding between nucleic acids, lipids, proteins, and other molecules due to its high yield, high specificity, and simplicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Gly-Gly-OH (DCHA) involves the reaction of glycine derivatives with azidoacetyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N3-Gly-Gly-OH (DCHA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N3-Gly-Gly-OH (DCHA) undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Cycloaddition: The reaction with alkynes to form triazoles is often catalyzed by copper(I) salts under ambient conditions.
Major Products
Triazoles: Formed from the cycloaddition reaction with alkynes.
Substituted Glycine Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N3-Gly-Gly-OH (DCHA) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized materials and polymers
Mecanismo De Acción
The mechanism of action of N3-Gly-Gly-OH (DCHA) involves the azide group participating in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in biological and chemical research .
Comparación Con Compuestos Similares
Similar Compounds
N3-Gly-Gly-OH: The non-DCHA form of the compound.
Azidoacetyl Glycine: Another azide-containing glycine derivative.
Azidoacetyl Alanine: Similar in structure but contains an alanine residue instead of glycine
Uniqueness
N3-Gly-Gly-OH (DCHA) is unique due to its high specificity and efficiency in click chemistry reactions. The presence of the DCHA group enhances its solubility and stability, making it more suitable for industrial applications compared to similar compounds .
Propiedades
Fórmula molecular |
C16H29N5O3 |
|---|---|
Peso molecular |
339.43 g/mol |
Nombre IUPAC |
2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) |
Clave InChI |
URKIOVJESPPVFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


